

2-Iodo-3-methoxyaniline CAS number 98991-09-4

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Compound of Interest

Compound Name: **2-Iodo-3-methoxyaniline**

Cat. No.: **B1590050**

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An In-Depth Technical Guide to **2-Iodo-3-methoxyaniline** (CAS No. 98991-09-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Iodo-3-methoxyaniline is a highly functionalized aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring an amine, a methoxy group, and a strategically positioned iodine atom on a benzene ring—renders it an important intermediate for constructing complex molecular architectures.^{[1][2]} Particularly in the fields of medicinal chemistry and drug development, this compound acts as a linchpin precursor for synthesizing polysubstituted heterocyclic scaffolds, such as indoles and quinolines, which form the core of numerous biologically active agents.^{[1][3]}

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, a detailed exploration of its reactivity in key transformations, and a look into its practical applications, all grounded in authoritative references.

Part 1: Physicochemical Properties & Spectral Analysis

The utility of **2-Iodo-3-methoxyaniline** begins with its fundamental chemical and physical characteristics. The interplay between the electron-donating amine and methoxy groups and

the bulky, electron-withdrawing iodo group dictates its reactivity, solubility, and spectral properties.

Key Properties Summary

Property	Value	Source(s)
CAS Number	98991-09-4	[4] [5]
Molecular Formula	C ₇ H ₈ INO	[4] [5] [6]
Molecular Weight	249.05 g/mol	[1] [5] [6]
IUPAC Name	2-iodo-3-methoxyaniline	[5] [7]
Synonyms	3-Amino-2-iodoanisole, 3-Methoxy-2-iodoaniline	[5]
Appearance	Solid	[1] [7] [8]
Purity	Commercially available from 95% to >99%	[4] [7] [8]
Storage	Store under inert atmosphere, protected from light, in a freezer (-20°C)	[7] [9]
InChI Key	MIYUYGHVCASWTR-UHFFFAOYSA-N	[1] [7]

Anticipated Spectral Characterization

While a dedicated public spectrum for this specific compound is not readily available, its structure allows for a reliable prediction of its key spectral features based on well-established principles of NMR, IR, and MS spectroscopy.[\[10\]](#)[\[11\]](#) A scientist confirming the identity and purity of **2-iodo-3-methoxyaniline** should look for the following characteristic signals.

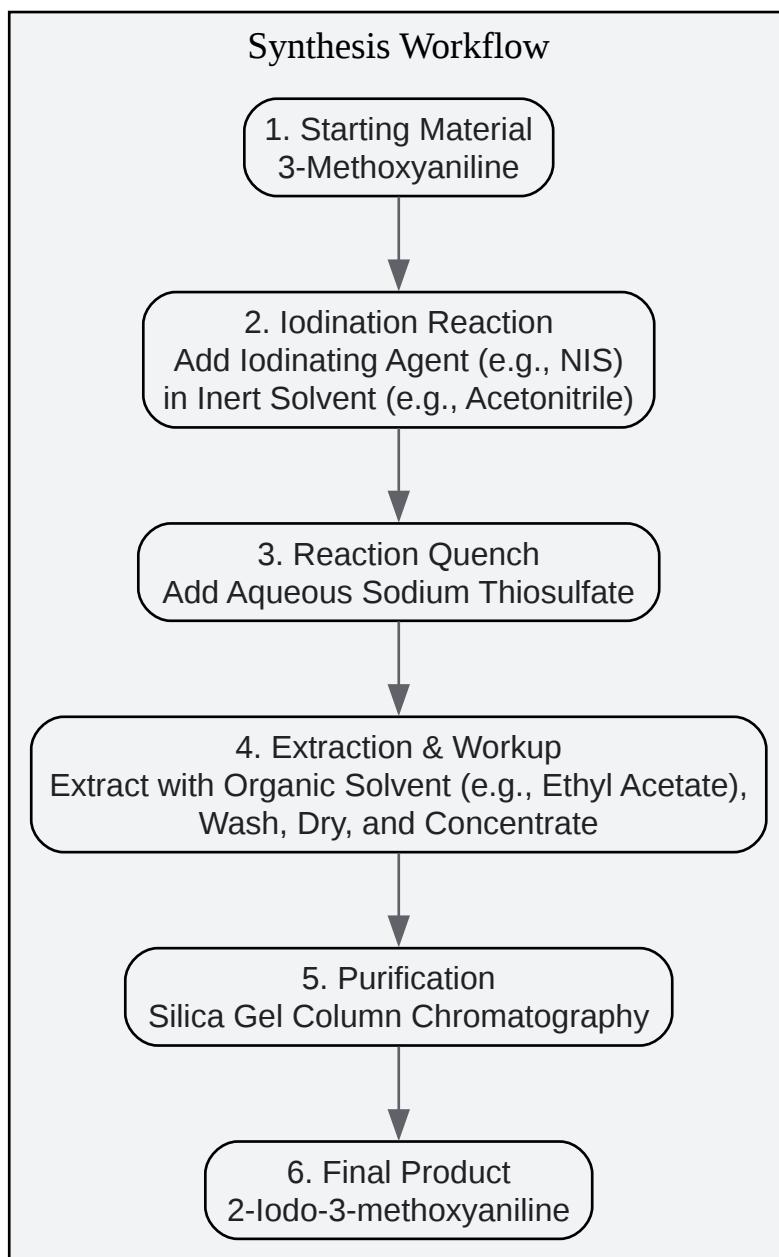
- ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the δ 6.5-7.5 ppm range, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet corresponding to the three methoxy protons ($-\text{OCH}_3$)

should appear around δ 3.8 ppm. The two amine protons ($-\text{NH}_2$) will likely present as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will display seven unique signals. Six signals will be in the aromatic region (δ 100-160 ppm), including the carbon bearing the iodine (C-I), which is expected to be significantly downfield, and the carbon attached to the methoxy group (C-O). A signal around δ 55-60 ppm will correspond to the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic doublet in the 3300-3500 cm^{-1} region corresponds to the symmetric and asymmetric N-H stretching of the primary amine. Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm^{-1} . Strong absorptions for aromatic C=C stretching will be visible in the 1450-1600 cm^{-1} range, and a prominent C-O ether stretch should be observed between 1000-1300 cm^{-1} .^[12]
- Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M^+) at $m/z = 249$. A prominent fragment corresponding to the loss of the iodine atom ($[\text{M}-127]^+$) at $m/z = 122$ is also highly anticipated, serving as a key diagnostic feature for this iodo-substituted compound.

Part 2: Synthesis & Mechanistic Rationale

Several synthetic strategies can be envisioned for **2-Iodo-3-methoxyaniline**, including directed ortho-metallation or decarboxylative iodination.^{[1][13]} However, the most direct and common approach is the regioselective electrophilic iodination of the readily available precursor, 3-methoxyaniline.^{[1][14]}



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Caption: High-level workflow for the synthesis of **2-Iodo-3-methoxyaniline**.

Detailed Experimental Protocol: Electrophilic Iodination

- Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxyaniline (1.0 eq.).

- **Dissolution:** Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
- **Cooling:** Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity and minimize the formation of di-iodinated side products.
- **Reagent Addition:** Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent portion-wise over 30 minutes. The slight excess of NIS ensures complete consumption of the starting material.
- **Reaction:** Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- **Quenching:** Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any remaining iodine/NIS.
- **Workup:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **2-Iodo-3-methoxyaniline**.

Causality Behind Experimental Choices

- **Regioselectivity:** The outcome of this reaction is dictated by the powerful directing effects of the amine and methoxy groups. Both are ortho-, para-directors. In 3-methoxyaniline, the C2 position is ortho to both the amine and the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C4 and C6 positions are also activated, but the synergistic activation at C2 makes it the predominant site of iodination.^[1]
- **Choice of Iodinating Agent:** N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I_2) because it is a milder, easier-to-handle solid and does not require an accompanying oxidant. It provides a source of the electrophilic iodine species (I^+) necessary for the substitution reaction.

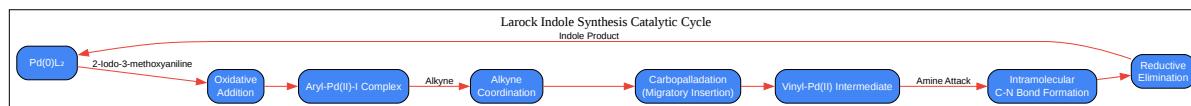
- Temperature Control: Running the reaction at 0°C is a standard precaution in electrophilic aromatic substitutions on highly activated rings like anilines. It helps prevent over-reaction (di- or tri-iodination) and potential side reactions.

Part 3: Chemical Reactivity & Key Transformations

The synthetic power of **2-Iodo-3-methoxyaniline** lies in its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a Pd(0) catalyst.

Case Study: The Larock Indole Synthesis

A standout application is its use in the Larock indole synthesis, a powerful, one-pot method for creating substituted indoles from an o-iodoaniline and an alkyne.^[1] This reaction is a cornerstone of heterocyclic chemistry, providing rapid access to the indole core found in countless pharmaceuticals.



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Caption: Simplified catalytic cycle for the Larock Indole Synthesis.

Representative Protocol: Larock Indole Synthesis

- Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine **2-Iodo-3-methoxyaniline** (1.0 eq.), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq.), and a phosphine ligand such as triphenylphosphine (PPh_3 , 0.1 eq.).

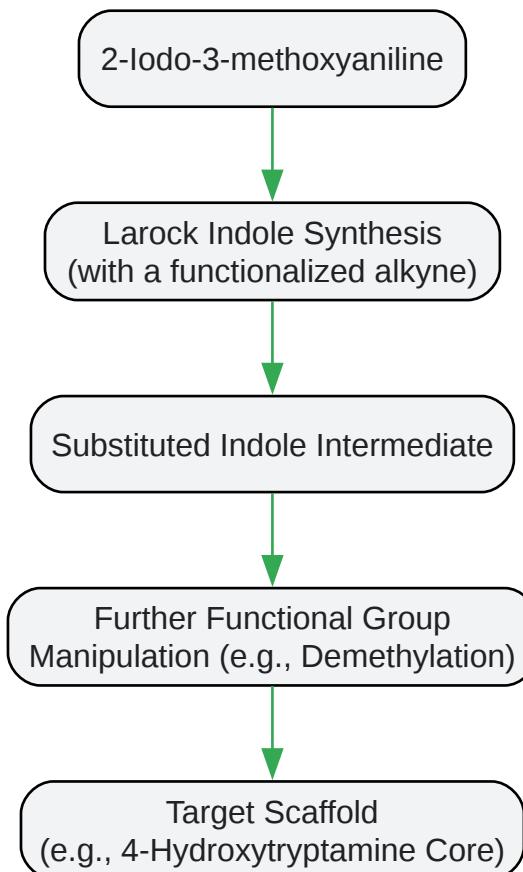
- Reagents: Add a base, typically a carbonate like potassium carbonate (K_2CO_3 , 2.0 eq.) or an organic base like N,N-diisopropylethylamine (DIPEA).
- Solvent: Add an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
- Alkyne Addition: Add the desired disubstituted alkyne (1.2 eq.).
- Reaction: Heat the reaction mixture, typically to 80-100°C, and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
- Purification: The crude product is purified by flash column chromatography to yield the target 2,3-disubstituted indole.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the C-I bond of the aniline. The resulting Aryl-Pd(II) complex then coordinates with the alkyne, followed by a migratory insertion (carbopalladation) step. The key final step is an intramolecular C-N bond formation where the aniline nitrogen attacks the palladium-bound vinyl group, followed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst.^[1]

Part 4: Applications in Drug Discovery

Aniline-containing fragments are common in pharmaceuticals but can sometimes be metabolic liabilities, leading to the formation of reactive metabolites.^[15] Highly substituted anilines like **2-Iodo-3-methoxyaniline** are therefore valuable not just for their reactivity, but for creating complex final structures where the aniline moiety is masked or part of a more stable heterocyclic system, mitigating potential toxicity.

A prime example is its documented use as a key precursor in the synthesis of the 4-hydroxytryptamine scaffold, which is the foundational structure of the psychoactive compound psilocin.^[1] This demonstrates its direct relevance in accessing neurologically active compound classes.



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Caption: Logical pathway from building block to a drug-relevant scaffold.

The ability to use this single, readily available precursor to generate a diverse library of polysubstituted indoles and other heterocycles makes it an invaluable tool in lead generation and optimization campaigns in drug discovery.[\[1\]](#)

Part 5: Safety, Handling, and Storage

Proper handling of **2-Iodo-3-methoxyaniline** is essential. While specific toxicological data for this compound is limited, aniline derivatives should generally be treated as potentially hazardous. The parent compound, o-anisidine, is a known carcinogen.[\[16\]](#)[\[17\]](#) Therefore, stringent safety protocols are required.

Safety & Handling Summary

Aspect	Recommendation	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[7]
Hazard Statements	H302: Harmful if swallowed. (Note: Isomers have more extensive warnings, handle with caution).	[7][18]
Engineering Controls	Always handle inside a certified chemical fume hood.	[19]
Personal Protective Equipment (PPE)	Wear nitrile gloves, a lab coat, and chemical safety goggles.	[7]
Handling	Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.	[16]
Storage	Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, in a freezer (-20°C).	[7][9]
Disposal	Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.	[20]

Disclaimer: This information is for guidance only. Users must consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical and perform a thorough risk assessment. Treat this compound with the caution afforded to a potentially toxic and carcinogenic substance.

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